2-hydroxy-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide
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Overview
Description
2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is an organic compound characterized by its complex structure, which includes both hydroxybenzamido and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The hydroxybenzamido group can form hydrogen bonds with biological molecules, while the methylphenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the methylphenyl group, making it less hydrophobic.
N-(2-Methylphenyl)benzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
2-(2-Hydroxybenzamido)benzamide: Lacks the methyl group, affecting its overall structure and reactivity.
Uniqueness
2-(2-HYDROXYBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is unique due to the presence of both hydroxybenzamido and methylphenyl groups, which confer specific chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(2-hydroxybenzoyl)amino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O3/c1-14-8-2-5-11-17(14)22-20(25)15-9-3-6-12-18(15)23-21(26)16-10-4-7-13-19(16)24/h2-13,24H,1H3,(H,22,25)(H,23,26) |
InChI Key |
HBLRBOHZRVDVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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